2,4-dinitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound characterized by the presence of nitro groups, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the reaction of substituted benzoic acid with thionyl chloride to form an acyl chloride intermediate. This intermediate is then reacted with hydrazine to form a hydrazide. The hydrazide is further reacted with ammonium thiocyanate and a strong acid to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2,4-Dinitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,4-dinitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro groups and thiadiazole ring are likely involved in redox reactions and interactions with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-1,3,4-thiadiazol-2-amine: Similar structure but lacks the nitro groups.
5-(2,4-Dinitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine: Similar structure with additional nitro groups.
2-(5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide: Contains a thiadiazole ring but different substituents.
Uniqueness
2,4-Dinitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both nitro groups and a thiadiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H9N5O5S |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
2,4-dinitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H9N5O5S/c21-13(11-7-6-10(19(22)23)8-12(11)20(24)25)16-15-18-17-14(26-15)9-4-2-1-3-5-9/h1-8H,(H,16,18,21) |
InChI Key |
IKOOLDGQXYDMEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.